

role of 13-HPOT in jasmonic acid synthesis

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An In-depth Technical Guide on the Core Role of **13-HPOT** in Jasmonic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived signaling molecules that regulate a wide array of plant defense and developmental processes. The biosynthesis of JA originates from α -linolenic acid released from chloroplast membranes. A pivotal intermediate in this pathway is (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). This molecule stands at a crucial metabolic branch point, directing the flux of fatty acid hydroperoxides toward either the production of green leaf volatiles or the synthesis of jasmonates. The conversion of 13-HPOT by Allene Oxide Synthase (AOS) is the first committed step in the jasmonate-specific branch of the oxylipin pathway. This guide details the enzymatic conversion of 13-HPOT, presents quantitative data on the key enzymes, outlines relevant experimental protocols, and visualizes the core biochemical and signaling pathways.

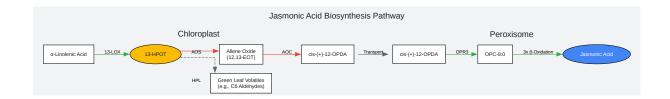
The Jasmonic Acid Biosynthesis Pathway: The Central Role of 13-HPOT

The synthesis of jasmonic acid, often referred to as the octadecanoid pathway, is a multi-step process localized within the chloroplasts and peroxisomes. The pathway begins with the release of α -linolenic acid (α -LeA) from chloroplast membrane lipids by phospholipases.[1]



- Oxygenation: The free α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX), a non-heme iron-containing dioxygenase, which catalyzes the insertion of molecular oxygen to form (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT).[2][3][4]
- Dehydration and Cyclization: 13-HPOT is the key substrate for the first committed step in JA biosynthesis, which is catalyzed by Allene Oxide Synthase (AOS).[5][6] AOS converts 13-HPOT into a highly unstable allene oxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT).[7][8] This intermediate is then rapidly converted by Allene Oxide Cyclase (AOC) into the first cyclic and biologically active compound of the pathway, cis-(+)-12-oxophytodienoic acid (OPDA).[5][8][9]
- Reduction and β-Oxidation: OPDA is subsequently transported from the chloroplast to the peroxisome.[3] There, it is reduced by 12-oxophytodienoate reductase 3 (OPR3).[2] The final step involves three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.[2][7]

13-HPOT is a critical branch-point intermediate. While it is the direct precursor for the JA pathway via AOS, it also serves as a substrate for hydroperoxide lyase (HPL), which cleaves it to produce C₆ aldehydes (green leaf volatiles) involved in direct defense and plant-insect communication.[10][11]



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Caption: The Jasmonic Acid biosynthesis pathway, highlighting **13-HPOT**.

Enzymology of 13-HPOT Conversion



The conversion of **13-HPOT** into OPDA is a rapid, two-step enzymatic process catalyzed by AOS and AOC. These two enzymes are considered the committed steps of the JA branch.[7]

Allene Oxide Synthase (AOS)

AOS (EC 4.2.1.92) is a non-canonical cytochrome P450 enzyme (CYP74A family).[10] It catalyzes the dehydration of **13-HPOT** to form the unstable allene oxide.[12] Unlike typical P450s, AOS does not require molecular oxygen or NADPH.[12] The enzyme utilizes the hydroperoxide group of its substrate as the source of oxygen and reducing equivalents.[12] In Arabidopsis thaliana, AOS is encoded by a single gene (At5g42650) and is localized to the chloroplasts.[10]

Allene Oxide Cyclase (AOC)

AOC (EC 5.3.99.6) catalyzes the stereospecific cyclization of the allene oxide produced by AOS to form cis-(+)-12-OPDA.[7][13] The allene oxide intermediate is highly unstable and can be hydrolyzed non-enzymatically into α - and γ -ketols, but AOC efficiently channels it towards OPDA formation.[7] Studies on AOC from various plants, including Arabidopsis thaliana, have shown its localization to the chloroplast, facilitating a coupled reaction with AOS.[10]

Quantitative Data Summary

While comprehensive kinetic data is highly species- and isoform-dependent, this section summarizes the key enzymatic transformations and their characteristics.



Enzyme	Abbreviat ion	EC Number	Substrate (s)	Product(s	Cellular Localizati on	Key Character istics
13- Lipoxygen ase	13-LOX	1.13.11.12	α-Linolenic Acid, O2	(13S)- hydroperox y-9,11,15- octadecatri enoic acid (13-HPOT)	Chloroplast	A non- heme iron- containing dioxygenas e that initiates the pathway.[2]
Allene Oxide Synthase	AOS	4.2.1.92	13-HPOT	12,13(S)- epoxy- 9(Z),11,15(Z)- octadecatri enoic acid (Allene Oxide)	Chloroplast	A cytochrom e P450 (CYP74A); catalyzes the first committed step in JA biosynthesi s.[5][10]
Allene Oxide Cyclase	AOC	5.3.99.6	12,13(S)- epoxy- 9(Z),11,15(Z)- octadecatri enoic acid	cis-(+)-12- oxophytodi enoic acid (OPDA)	Chloroplast	Catalyzes the stereospeci fic cyclization of the unstable allene oxide.[7] [13]
12-Oxo- phytodieno ate Reductase	OPR3	1.3.1.42	cis-(+)-12- OPDA	3-oxo-2(2' [Z]- pentenyl)- cyclopenta	Peroxisom e	Reduces the double bond in the cyclopente



ne-1- none ring octanoic of OPDA. acid (OPC- [2][14] 8:0)

Experimental Protocols

The study of JA biosynthesis relies on robust methods for enzyme expression, substrate preparation, and product analysis.

Preparation of 13-HPOT Substrate

The substrate, (13S)-hydroperoxy-(9Z,11E,15Z)-octadecadienoic acid (**13-HPOT**), can be synthesized enzymatically. A common method involves incubating α -linolenic acid with a commercially available lipoxygenase (e.g., from soybean) and purifying the resulting **13-HPOT** using chromatographic techniques.[5] For tracer experiments, radiolabeled substrates like [1-14C]-**13-HPOT** can be used.[5]

Enzyme Activity Assays

Allene Oxide Synthase (AOS) Activity Assay:

- Enzyme Source: Recombinant AOS can be expressed in E. coli and purified, or total protein can be extracted from plant tissues.[5]
- Assay Principle: AOS activity can be monitored spectrophotometrically by measuring the decrease in absorbance at 234 nm (A₂₃₄).[6] This decrease corresponds to the degradation of the conjugated diene system present in the **13-HPOT** substrate.[6]
- Reaction Mixture: A typical reaction contains a buffered solution (e.g., 50 mM KPO₄, pH 7.0), a defined concentration of 13-HPOT substrate (e.g., 30-60 μM), and the enzyme preparation.
- Measurement: The reaction is initiated by adding the enzyme, and the change in A₂₃₄ is recorded over time.

Coupled AOS-AOC Activity Assay:

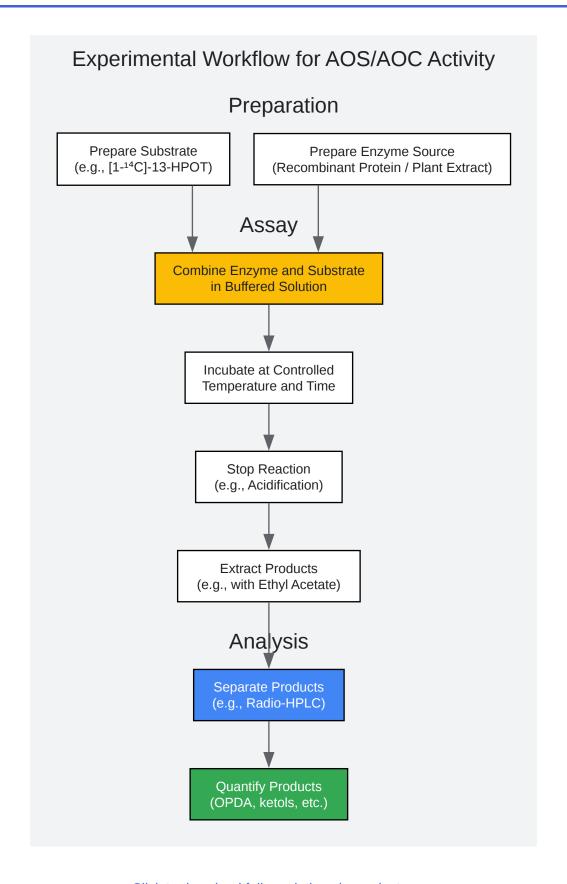






- Enzyme Source: Lysates from E. coli expressing recombinant AOS and AOC are prepared. [5]
- Assay Principle: This assay measures the conversion of 13-HPOT to OPDA. It requires both enzymes to be active.
- Reaction: Lysates containing AOC are mixed with lysates containing AOS.[5] Radiolabeled [1-14C]-13-HPOT is added as the initial substrate.[5] The AOS first converts the substrate to the allene oxide, which is then cyclized by AOC.
- Product Analysis: The reaction is stopped (e.g., by acidification and extraction with an
 organic solvent). The products are then separated and quantified using radio-HPLC.[5] The
 unstable allene oxide is often detected as its more stable hydrolysis products, α- and γketols, in assays lacking AOC activity.[5]





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Caption: A generalized workflow for analyzing AOS and AOC enzyme activity.

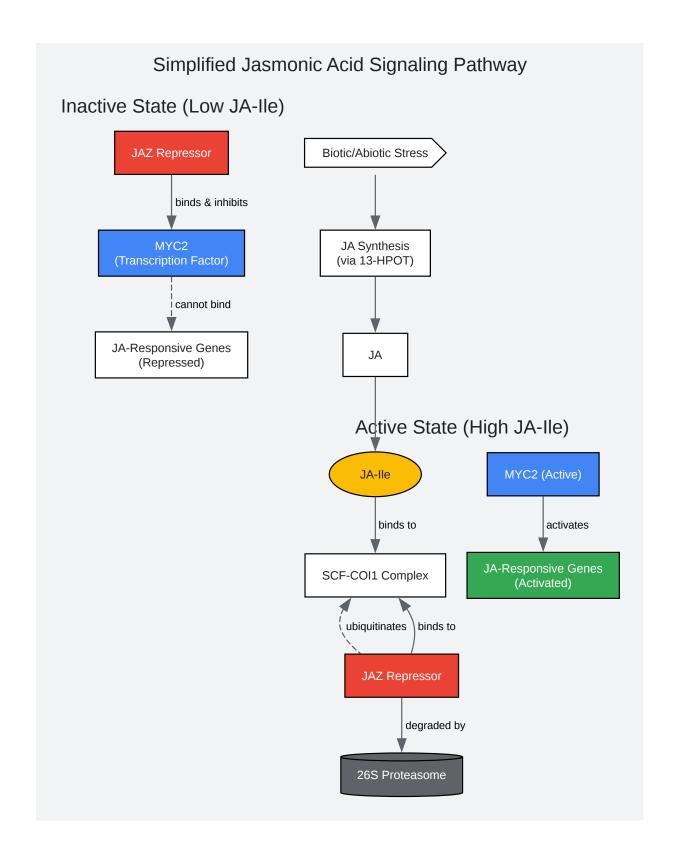


Jasmonic Acid Signaling

The synthesis of JA is just the beginning of a complex signaling cascade that leads to the regulation of gene expression.

- Activation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-IIe), by the enzyme JAR1.[15]
- Perception: JA-Ile is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[16][17]
- Signal Transduction: The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[16]
- Transcriptional Activation: The degradation of JAZ repressors releases transcription factors, such as MYC2, that are otherwise bound and inhibited by JAZ proteins.[16][17] These freed transcription factors can then bind to the promoters of JA-responsive genes, activating the expression of defense proteins, secondary metabolites, and other response elements.[17]





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